N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine
Description
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluoromethoxy group, a methoxy group, and an oxadiazole ring, making it a valuable subject for various chemical and pharmaceutical studies.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3/c1-17-9-4-7(2-3-8(9)19-10(12)13)5-14-11-16-15-6-18-11/h2-4,6,10H,5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZSGVWZXKVPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NN=CO2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy intermediate: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the difluoromethoxy group.
Oxadiazole ring formation: The intermediate is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.
Final amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-oxadiazole derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(trifluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine
- N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine
Uniqueness
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the oxadiazole ring, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
